molecular formula C7H12ClN3O B13997152 (3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride

(3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride

Cat. No.: B13997152
M. Wt: 189.64 g/mol
InChI Key: RESKUCDLACBKSD-UHFFFAOYSA-N
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Description

(3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 3-methoxy-5-methylpyrazine with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Methoxy-5-methylpyrazine} + \text{Methanamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-5-methylpyrazine): A precursor in the synthesis of (3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride.

    (3-Methoxy-5-methylpyrazin-2-yl)methanol: Another derivative of pyrazine with similar chemical properties.

Uniqueness

This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

(3-methoxy-5-methylpyrazin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-5-4-9-6(3-8)7(10-5)11-2;/h4H,3,8H2,1-2H3;1H

InChI Key

RESKUCDLACBKSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)CN.Cl

Origin of Product

United States

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